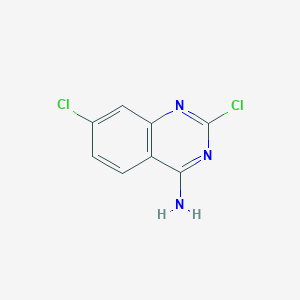

2,7-Dichloroquinazolin-4-amine

Übersicht

Beschreibung

2,7-Dichloroquinazolin-4-amine is a heterocyclic compound featuring a quinazoline backbone substituted with chlorine atoms at positions 2 and 7 and an amine group at position 3. Quinazolines are bicyclic systems comprising a benzene ring fused to a pyrimidine ring. The dichloro substitution at positions 2 and 7 enhances the compound's electronic and steric properties, influencing its reactivity and biological interactions.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Panaxosid Re beinhaltet die Extraktion aus Ginsengwurzeln. Der Prozess umfasst typischerweise:

Extraktion: Die Wurzeln von Panax ginseng werden mit Lösungsmitteln wie Ethanol oder Methanol extrahiert.

Reinigung: Der Extrakt wird dann mit Techniken wie Säulenchromatographie gereinigt, um Panaxosid Re zu isolieren.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Panaxosid Re großtechnische Extraktions- und Reinigungsprozesse. Die Wurzeln werden zunächst getrocknet und zu einem Pulver vermahlen, gefolgt von einer Lösungsmittelextraktion. Der Extrakt wird dann verschiedenen Reinigungsschritten unterzogen, darunter Filtration, Konzentrierung und Chromatographie, um hochreines Panaxosid Re zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Panaxosid Re durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine Glykosidreste modifizieren.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, die in seiner Struktur vorhanden sind.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Säurechloride, Alkylhalogenide.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von Panaxosid Re, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

4. Wissenschaftliche Forschungsanwendungen

Panaxosid Re hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Referenzverbindung in der Untersuchung der Naturstoffchemie und Saponinbiosynthese verwendet.

Biologie: Untersucht auf seine Wirkungen auf zelluläre Prozesse, einschließlich entzündungshemmender und antioxidativer Aktivitäten.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Alzheimer-Krankheit, Herz-Kreislauf-Erkrankungen und Diabetes untersucht.

Industrie: Wird bei der Entwicklung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln aufgrund seiner positiven gesundheitlichen Wirkungen eingesetzt

5. Wirkmechanismus

Panaxosid Re übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:

Entzündungshemmende Wirkung: Hemmt die Interaktion von Lipopolysacchariden und Toll-like-Rezeptor 4, wodurch Entzündungen reduziert werden.

Antioxidative Wirkung: Fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben.

Neuroprotektive Wirkung: Hemmt Acetylcholinesterase und Butyrylcholinesterase und bietet Neuroprotektion bei Alzheimer-Krankheit

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,7-Dichloroquinazolin-4-amine serves as a key building block in the synthesis of various biologically active compounds. Its unique structural properties allow for modifications that enhance biological activity against a range of diseases.

Anticancer Activity

Numerous studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, this compound has been investigated for its ability to inhibit specific cancer cell lines by targeting critical pathways involved in tumor growth and metastasis. The compound acts as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication, thereby inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Research indicates that derivatives of quinazoline can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Neurological Applications

Recent studies highlight the potential of this compound in treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in neuropharmacology.

Neuroprotective Effects

Research suggests that quinazoline derivatives can protect neuronal cells from oxidative stress and apoptosis, thus offering a therapeutic avenue for neurodegenerative diseases .

Phosphodiesterase Inhibition

The inhibition of phosphodiesterases (PDEs) is a promising therapeutic strategy for various conditions, including inflammation and cardiovascular diseases. This compound has been evaluated for its inhibitory effects on specific PDE isoforms.

PDE7A Inhibition

Studies have indicated that certain derivatives exhibit selective inhibition of PDE7A, which is implicated in regulating cAMP levels within cells. This modulation can lead to anti-inflammatory effects and improved outcomes in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the quinazoline ring can significantly influence its biological activity.

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound to evaluate their biological activities systematically. For example, compounds modified with different side chains were tested against multiple cancer cell lines, revealing structure-dependent activity profiles .

Clinical Implications

Clinical studies focusing on the pharmacokinetics and safety profiles of quinazoline derivatives are underway, aiming to establish their viability as therapeutic agents in clinical settings .

Wirkmechanismus

Panaxoside Re exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory Action: Inhibits the interaction of lipopolysaccharides and Toll-like receptor 4, reducing inflammation.

Antioxidant Action: Scavenges free radicals and upregulates antioxidant enzymes.

Neuroprotective Action: Inhibits acetylcholinesterase and butyrylcholinesterase, providing neuroprotection in Alzheimer’s disease

Vergleich Mit ähnlichen Verbindungen

Quinazolin-4-amine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a systematic comparison of 2,7-dichloroquinazolin-4-amine with structurally related compounds:

Structural and Substitution Variations

Key Observations :

- Microwave-assisted synthesis (e.g., ) reduces reaction time compared to conventional methods.

- Bulky substituents (e.g., N,N-diethyl) require optimized stoichiometry to avoid steric hindrance .

Key Trends :

- Chlorine at position 2 is critical for kinase inhibition, while methoxy groups at 6/7 positions enhance solubility .

- Fluorine substitution (e.g., 7-fluoro) improves metabolic stability and bioavailability .

Physicochemical Properties

Key Insights :

- Higher LogP values correlate with increased membrane permeability but reduced aqueous solubility.

- Methoxy groups (e.g., in ) significantly enhance solubility compared to halogens.

Biologische Aktivität

2,7-Dichloroquinazolin-4-amine is a compound within the quinazoline family, recognized for its diverse biological activities and potential therapeutic applications. This article examines its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Overview of this compound

Chemical Properties:

- CAS Number: 111218-91-8

- Molecular Formula: C8H6Cl2N4

- Molecular Weight: 233.06 g/mol

This compound features two chlorine atoms at the 2 and 7 positions of the quinazoline ring, which significantly influences its biological properties and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it can inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways.

- Phosphodiesterase Inhibition:

- Antimicrobial Activity:

Anticancer Properties

Recent studies have explored the anticancer potential of this compound through various mechanisms:

- Inhibition of Cholinesterases:

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its action on PDE enzymes, which modulate inflammatory responses. In vitro assays indicate that it can reduce pro-inflammatory cytokine production in activated immune cells .

Case Studies and Research Findings

- In Vitro Studies:

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| This compound | 1.5 | PDE7A Inhibition |

| Theophylline | 10 | Non-selective PDE Inhibition |

- Neuroprotective Effects:

- Antimicrobial Efficacy:

Future Directions

The ongoing research into quinazoline derivatives like this compound suggests several promising avenues:

-

Combination Therapies:

- Investigating the synergistic effects when combined with other therapeutic agents could enhance efficacy in treating complex diseases such as cancer and neurodegenerative disorders.

- Structural Modifications:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-Dichloroquinazolin-4-amine, and how can purity be optimized?

- The compound is typically synthesized via nucleophilic substitution of 2,7-dichloro-4-chloroquinazoline with ammonia or amine derivatives. For example, a related quinazolin-4-amine synthesis (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) involves reacting 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine in DMF using Hunig’s base, followed by purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) . Purity (>95%) is confirmed by LCMS with trifluoroacetic acid-containing mobile phases and UV detection at 254 nm .

Q. How can structural characterization of this compound be performed?

- Use - and -NMR to confirm substitution patterns. For instance, in analogs like N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine, NMR peaks for aromatic protons and carbons are observed in the ranges δ 6.09–8.99 ppm (for protons) and 54.88–159.05 ppm (for carbons) . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .

Q. What biological activities are associated with quinazolin-4-amine derivatives?

- Quinazolin-4-amine analogs are explored as kinase inhibitors (e.g., CDC2-like kinases) and receptor antagonists. For example, substituted 6-arylquinazolin-4-amine derivatives show selective inhibition via competitive binding assays using ATP-dependent kinase activity profiling . Biological screening should include enzymatic assays (e.g., Reaction Biology Corporation’s kinase panels) and cell-based viability tests .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Regioselective substitution at the 4-position can be controlled by steric and electronic factors. For example, microwave-assisted Suzuki-Miyaura coupling (e.g., with benzo[d][1,3]dioxol-5-ylboronic acid) at 150°C in DMF using Pd(PPh) as a catalyst enables selective functionalization at the 6-position of quinazoline cores . Computational modeling (e.g., DFT studies) predicts reactive sites based on electron density maps .

Q. How to resolve contradictions in biological activity data across studies?

- Discrepancies may arise from impurity profiles or assay conditions. For example, LCMS purity thresholds (<95%) can lead to off-target effects. Re-evaluate compounds using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) and ensure batch consistency via -NMR and HRMS . Cross-validate findings with structural analogs (e.g., N-(3-chloro-4-fluorophenyl)-7-methoxy derivatives) to isolate structure-activity relationships .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Tools like PISTACHIO and REAXYS databases simulate plausible reaction pathways. For example, retrosynthetic analysis of 7-chloro-2-methylquinolin-4-amine derivatives identifies ammonia as a nucleophile for 4-position substitution, while boronic acids enable cross-coupling at the 7-position . Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets like kinases .

Q. Methodological Considerations

- Synthetic Optimization : Use microwave reactors (e.g., Biotage Initiator®) to reduce reaction times from hours to minutes .

- Analytical Validation : Combine LCMS (Agilent systems) with two mobile phase gradients (3-min and 7-min runs) to confirm purity and detect trace impurities .

- Biological Assays : Employ ATP-concentration-dependent kinase assays to distinguish competitive vs. allosteric inhibitors .

Eigenschaften

IUPAC Name |

2,7-dichloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSMJCRTQBMITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.